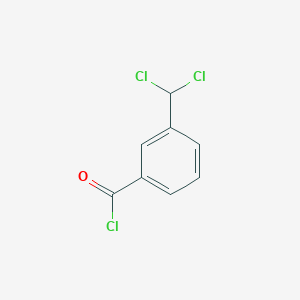

3-(Dichloromethyl)benzoyl chloride

Descripción

Contextualization within Halogenated Aromatic Acyl Chlorides

Halogenated aromatic acyl chlorides are a class of organic compounds that feature a halogen atom and an acyl chloride group attached to an aromatic ring. wikipedia.orgnoaa.gov These compounds are known for their reactivity, primarily due to the electron-withdrawing nature of both the halogen and the acyl chloride functional groups. wikipedia.org This property makes the carbonyl carbon highly susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. wikipedia.orgncert.nic.in

3-(Dichloromethyl)benzoyl chloride is a specific example within this class, distinguished by the dichloromethyl group. The presence of two chlorine atoms on the methyl group further enhances the electrophilic character of the aromatic ring and the reactivity of the acyl chloride. This dual activation sets it apart from simpler halogenated benzoyl chlorides and monochloromethyl analogs.

Significance as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis is multifaceted. The acyl chloride functional group is a reactive derivative of a carboxylic acid and serves as a precursor for the synthesis of esters, amides, and other carbonyl compounds through reactions with alcohols, amines, and other nucleophiles. wikipedia.org

Furthermore, the dichloromethyl group can undergo various transformations. For instance, it can be hydrolyzed to an aldehyde group, providing a pathway to a different class of aromatic compounds. This dual reactivity allows for sequential or tandem reactions, enabling the construction of complex molecular architectures from a single starting material. Its application has been noted in the preparation of novel amphiphilic star polymers and bioactive prodrugs. sigmaaldrich.com

Overview of Research Trajectories in Advanced Chemical Science

Current research involving this compound and related compounds is exploring several promising avenues. One area of focus is the development of new synthetic methodologies that leverage its unique reactivity. This includes its use in the synthesis of novel heterocyclic compounds and as a key component in the construction of pharmacologically active molecules. For instance, derivatives of similar benzoyl chlorides have been investigated for their potential as intermediates in the production of pesticides and pharmaceuticals. chemicalbook.com

Another significant research direction is the investigation of its utility in materials science. The ability to introduce both a reactive acyl chloride and a modifiable dichloromethyl group makes it an attractive monomer or cross-linking agent for the synthesis of functional polymers with tailored properties.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 36747-51-0 |

| Molecular Formula | C8H5Cl3O |

| Molecular Weight | 223.48 g/mol chemicalbook.com |

| Melting Point | 58-60 °C chemsrc.com |

| Boiling Point | 290.7 °C at 760 mmHg chemsrc.com |

| Density | 1.435 g/cm³ chemsrc.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(dichloromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYDVDHUAVNAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369850 | |

| Record name | 3-(Dichloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36747-51-0 | |

| Record name | 3-(Dichloromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036747510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dichloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dichloromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DICHLOROMETHYL)BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO91DH852P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Mechanisms of 3 Dichloromethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Center

The reactivity of 3-(dichloromethyl)benzoyl chloride is significantly influenced by the electrophilic nature of the carbonyl carbon, which is attached to a good leaving group (chloride). This makes it susceptible to attack by various nucleophiles, leading to the formation of a wide range of carboxylic acid derivatives. The general mechanism for these transformations is a nucleophilic acyl substitution, which typically proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. vanderbilt.edu

Mechanistic Studies of Amide Formation

The reaction of this compound with primary or secondary amines yields N-substituted amides. This transformation, a type of Schotten-Baumann reaction, is a classic example of nucleophilic acyl substitution. vedantu.com The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the benzoyl chloride. pearson.comdoubtnut.com This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated amide. A second equivalent of the amine then acts as a base to deprotonate the nitrogen, yielding the final amide product and an ammonium (B1175870) salt. youtube.com The use of a non-nucleophilic base, such as pyridine (B92270), can also facilitate the reaction by neutralizing the liberated hydrogen chloride. reddit.com

Recent studies have explored alternative methods for amide synthesis, such as the in-situ generation of activating agents. For instance, the use of N-chlorophthalimide and triphenylphosphine (B44618) generates chloro- and imido-phosphonium salts that activate carboxylic acids for amidation. nih.govacs.org While not directly studying this compound, these methods highlight the ongoing research into more efficient amide bond formation, which could be applicable to this substrate. The reaction rate and yield can be influenced by the steric hindrance of both the amine and the acyl chloride. nih.gov

Interactive Table: Amide Formation from Acyl Chlorides

| Reactant 1 | Reactant 2 | Product | Key Mechanistic Feature |

| Acyl Chloride | Primary/Secondary Amine | N-substituted Amide | Nucleophilic attack by amine on carbonyl carbon. pearson.comdoubtnut.com |

| Carboxylic Acid | Amine | Amide | In-situ activation with reagents like PPh3/N-chlorophthalimide. nih.govacs.org |

Mechanistic Studies of Esterification Reactions

Esterification of this compound with alcohols is another key nucleophilic acyl substitution reaction. The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. reactory.app This reaction is often catalyzed by a weak base, like pyridine, which serves to neutralize the HCl produced. reddit.com

Interactive Table: Esterification of Acyl Chlorides

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| This compound | Alcohol | 3-(Dichloromethyl)benzoate ester | Pyridine or other weak base. reddit.com |

| Substituted Benzoyl Chloride | n-Propanol | n-Propyl benzoate (B1203000) ester | Conductance measurements used to follow kinetics. uni.edu |

Formation of Anhydrides and Other Carboxylic Acid Derivatives

This compound can react with a carboxylate salt or a carboxylic acid in the presence of a base (like pyridine) to form a mixed or symmetrical anhydride. orgsyn.org The mechanism follows the general nucleophilic acyl substitution pathway, where the carboxylate anion acts as the nucleophile. vanderbilt.edu The reaction of an acyl chloride with a carboxylic acid can be driven forward by the removal of the gaseous HCl byproduct. youtube.com

Furthermore, hydrolysis of this compound with water will yield the corresponding 3-(dichloromethyl)benzoic acid. physicsandmathstutor.com This reaction is typically vigorous and proceeds through the same nucleophilic addition-elimination mechanism, with water acting as the nucleophile. youtube.com The high reactivity of acyl chlorides makes them versatile precursors for various carboxylic acid derivatives. wordpress.com The formation of acyl chlorides from carboxylic acids is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). physicsandmathstutor.com The reaction with thionyl chloride is convenient as the byproducts (SO₂ and HCl) are gases. physicsandmathstutor.comwordpress.com

Reactions Involving the Dichloromethyl Moiety

The dichloromethyl group on the benzene (B151609) ring also offers sites for chemical transformation, although these reactions are generally less facile than the nucleophilic acyl substitution at the carbonyl chloride center.

Selective Halogen Exchange Reactions

The chlorine atoms of the dichloromethyl group can undergo selective halogen exchange, most notably fluorination, to yield difluoromethyl or trifluoromethyl groups, which are of significant interest in medicinal and agrochemical chemistry. This transformation can be achieved using various fluorinating agents. While specific studies on this compound are not prevalent, analogous transformations on similar benzylic chlorides provide insight. For instance, photochemical methods using fluoride (B91410) sources like Et₃N·3HF in the presence of an iridium catalyst can achieve benzylic C-H fluorination and could potentially be adapted for C-Cl to C-F exchange. nih.gov Other methods for benzylic fluorination include the use of electrophilic fluorinating reagents like Selectfluor in the presence of a base to generate a benzylic anion, or radical fluorination techniques. nih.govorganic-chemistry.org Halogen-magnesium exchange reactions using organomagnesium ate complexes have also been shown to be effective for aryl halides, suggesting a potential, though less direct, route for functionalizing the dichloromethyl group. nih.govorganic-chemistry.org

Potential for Further Halogenation (e.g., to Trichloromethyl)

The dichloromethyl group (-CHCl₂) on the benzene ring of this compound is susceptible to further halogenation, specifically chlorination, to yield the corresponding trichloromethyl derivative. This transformation converts the dichloromethyl group into a trichloromethyl (-CCl₃) group.

A primary method for achieving this is through photochlorination, a process that utilizes photons, typically from a mercury lamp, to initiate the chlorination via a free-radical mechanism. google.com This type of reaction involves the reaction of the aromatic compound with gaseous chlorine. google.com While a catalyst is not always required, a free radical initiator such as benzoyl peroxide can be used to facilitate the reaction. google.com The process can be controlled through staged temperature increases corresponding to the amount of chlorine introduced. google.com The successful conversion of the dichloromethyl group results in the formation of 3-(Trichloromethyl)benzoyl chloride. epa.govnih.gov The purity of the final trichloromethyl-substituted benzene product can be enhanced through methods like molecular distillation. google.com

Electrophilic Aromatic Substitution with Derived Compounds

The reactivity of the aromatic ring in compounds derived from this compound is significantly influenced by the substituents present: the dichloromethyl group (-CHCl₂) and the group derived from the original benzoyl chloride function (-COCl). Both of these are electron-withdrawing groups (EWGs), which deactivate the benzene ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. vaia.com

In electrophilic aromatic substitution, the incoming electrophile attacks the electron-rich aromatic ring, forming a cationic intermediate known as a sigma complex or benzenium ion. libretexts.org The presence of deactivating groups like -CHCl₂ and -COCl slows this process down compared to benzene. vaia.com

Crucially, these electron-withdrawing groups direct incoming electrophiles to the meta position (1,3-substitution). minia.edu.eg This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. Research on the nitration of closely related compounds demonstrates this directing effect clearly. The proportion of meta-substituted product increases with the number of chlorine atoms on the methyl substituent, indicating a stronger deactivating and meta-directing effect.

| Substituent | Meta-Nitro Product (%) | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -CH₂Cl (Benzyl chloride) | 4% | Deactivating | Ortho, Para (with minor meta) |

| -CHCl₂ ((Dichloromethyl)benzene) | 34% | Strongly Deactivating | Meta-directing |

| -CCl₃ ((Trichloromethyl)benzene) | 64% | Very Strongly Deactivating | Meta-directing |

As shown in the table, the nitration of (dichloromethyl)benzene yields a significant 34% of the meta-substituted product. vaia.com Therefore, for any derivative of this compound undergoing an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially add to the positions meta to the dichloromethyl group (C5) and the carbonyl-derived group (C5).

Transition Metal-Catalyzed Coupling Reactions with this compound

This compound possesses two key functional groups that can participate in transition metal-catalyzed coupling reactions: the acyl chloride and the implicit aryl-chloride bond. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

The aryl chloride moiety of the molecule can undergo a variety of well-established cross-coupling reactions. While traditional palladium catalysts are often used, systems based on first-row transition metals like nickel are increasingly employed for their efficiency with aryl chloride electrophiles. nih.gov Furthermore, iron salts have been utilized for the homocoupling of arylmetals, offering a low-cost and less toxic alternative. d-nb.info

Potential coupling reactions for this molecule include:

Suzuki Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

C-H Arylation: A modern approach where a C-H bond is directly coupled with the aryl halide, which can be enabled by nickel and photoredox catalysis. acs.org

| Reaction Name | Coupling Partner | Typical Metal Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Palladium (Pd), Nickel (Ni) | Aryl-Aryl, Aryl-Alkyl |

| Heck Coupling | Alkene | Palladium (Pd) | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Palladium (Pd) / Copper (Cu) | Aryl-Alkynyl |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium (Pd) | Aryl-Nitrogen |

| Homocoupling | Another Arylmetal | Iron (Fe), Copper (Cu) | Aryl-Aryl |

| C(sp³)–H Arylation | Alkane/Ether | Nickel (Ni) / Photoredox | Aryl-Alkyl |

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

Specific kinetic and thermodynamic parameters for reactions involving this compound are not extensively detailed in the available literature. However, the principles that govern its transformations can be understood from studies of analogous reactions.

Reaction Kinetics: The study of reaction kinetics reveals the rate of a chemical reaction and its dependence on the concentration of reactants and catalysts. For instance, in related chloromethylation reactions, the rate law was determined to be dependent on the concentrations of the aromatic substrate, the electrophilic reagent, and the catalyst (e.g., AlCl₃ or SnCl₄). acs.org A kinetic study of a transformation involving this compound, such as a coupling reaction, would aim to establish a similar rate law, for example:

Rate = k [this compound]ˣ [Coupling Partner]ʸ [Catalyst]ᶻ

Here, k is the rate constant, and x, y, and z represent the order of the reaction with respect to each component. acs.org These values provide insight into the reaction mechanism, particularly the rate-determining step. acs.org

Thermodynamic Considerations: Thermodynamics dictates the feasibility and equilibrium position of a reaction. The key value is the Gibbs free energy change (ΔG), which is determined by the enthalpy change (ΔH, heat of reaction) and entropy change (ΔS, change in disorder). A negative ΔG indicates a spontaneous reaction.

Halogenation: The further chlorination of the dichloromethyl group is typically an exothermic process (negative ΔH), which favors the formation of the trichloromethyl product.

Understanding these kinetic and thermodynamic factors is essential for optimizing reaction conditions (temperature, concentration, catalyst choice) to maximize the yield and selectivity of desired products from this compound.

Applications of 3 Dichloromethyl Benzoyl Chloride As a Chemical Intermediate

Precursor in Fine Chemical Manufacturing

3-(Dichloromethyl)benzoyl chloride is a key building block in the synthesis of more complex, high-value substances within the fine chemical industry. Its utility is derived from the two reactive sites present in the molecule: the acyl chloride and the dichloromethyl group. Each of these can undergo a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

A significant application of this compound is as an intermediate in the production of isophthaloyl chloride. In one synthetic pathway, this compound is formed as an intermediate which is then converted to the final product. researchgate.net Isophthaloyl chloride is a crucial monomer for the production of high-performance polymers like Nomex®, a heat and flame-resistant fiber. This underscores the importance of this compound in the supply chain of advanced materials.

The synthesis of 3-(chloromethyl)benzoyl chloride, another important industrial intermediate, can sometimes lead to the formation of this compound as a byproduct, highlighting its presence in industrial streams and its potential availability for targeted syntheses. google.com

Table 1: Industrial Synthesis Involving this compound

| Starting Material (or related) | Intermediate | Final Product (example) | Industrial Significance |

| Partially chlorinated xylenes | This compound | Isophthaloyl chloride | Monomer for Nomex® fiber production researchgate.net |

| 3-Tolyl acid | 3-(chloromethyl)benzoic acid | 3-(chloromethyl)benzoyl chloride | The synthesis can produce This compound as a byproduct google.com |

Role in the Synthesis of Specialty Organic Compounds

The dual reactivity of this compound makes it a valuable reagent for creating specialty organic compounds. The acyl chloride group is readily susceptible to nucleophilic attack, enabling the formation of esters, amides, and ketones. Simultaneously, the dichloromethyl group can be hydrolyzed to an aldehyde, which is a gateway to a vast array of other functional groups and molecular structures.

For instance, the hydrolysis of the dichloromethyl group provides a direct route to 3-formylbenzoyl chloride. This aldehyde-functionalized acyl chloride is a highly useful bifunctional molecule in organic synthesis. The aldehyde can participate in reactions such as Wittig olefination, reductive amination, and the formation of Schiff bases, while the acyl chloride can be used to introduce the benzoyl moiety. This versatility allows for the construction of complex molecules with specific functionalities, which are often required for applications in pharmaceuticals and electronics. The conversion of a related compound, benzal chloride, to benzaldehyde (B42025) through hydrolysis is a well-established industrial process. wikipedia.org

Intermediate for Agrochemical Synthesis Research (excluding efficacy/toxicity studies)

In the field of agrochemical research, chlorinated benzoyl chloride derivatives are an important class of intermediates for the synthesis of new active ingredients. While direct efficacy or toxicity studies are outside the scope of this article, the role of these compounds as building blocks in the discovery of new agrochemicals is well-documented. For example, 3,5-dichlorobenzoyl chloride is a known intermediate in the synthesis of herbicides such as propyzamide (B133065) and oxaziclomefone. google.comgoogle.com

The structural features of this compound, specifically the presence of chlorine atoms, can influence the biological activity of the final molecule. Therefore, it is a valuable tool for chemists in the agrochemical industry to create libraries of new compounds for screening. The research focuses on the synthesis of novel molecular structures that could potentially lead to the development of more effective and selective crop protection agents. The market for related compounds, such as 3,5-dimethylbenzoyl chloride, is driven by its use in the synthesis of modern insecticides. researchandmarkets.com This highlights the general importance of substituted benzoyl chlorides in this sector.

Development of Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable precursor in their synthesis. The reactivity of its functional groups allows for its incorporation into a wide variety of ring systems.

The acyl chloride function can be used to acylate nitrogen, oxygen, or sulfur-containing nucleophiles, which can be a key step in the construction of heterocyclic rings. More significantly, the dichloromethyl group can be converted to an aldehyde, a highly versatile functional group for cyclization reactions. Aldehydes are common starting materials for well-known reactions that form heterocycles, such as the Hantzsch pyridine (B92270) synthesis, the Biginelli reaction for dihydropyrimidinones, and various condensation reactions with dinucleophiles to form a plethora of five- and six-membered rings.

For example, a one-pot, three-component reaction has been developed for the synthesis of substituted meta-hetarylanilines starting from 1,3-diketones with heterocyclic substituents, acetone, and various amines. beilstein-journals.org While not using this compound directly, this demonstrates how functionalized building blocks can be used to create complex heterocyclic systems. The potential of this compound as a precursor for such reactions, following the conversion of its dichloromethyl group to an aldehyde, is significant for generating molecular diversity in drug discovery and materials science.

Contributions to Polymer and Material Science Monomer Synthesis

As mentioned earlier, this compound is a direct intermediate in the synthesis of isophthaloyl chloride, a monomer used in the production of the high-performance aramid polymer, Nomex®. researchgate.net This directly links the compound to the field of advanced materials. The synthesis of high-strength and heat-resistant polymers often relies on the availability of highly pure and reactive monomers.

Beyond this specific application, the structure of this compound offers further potential in polymer and material science. The benzoyl chloride group can participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The dichloromethyl group, if retained in the polymer backbone, can be a site for post-polymerization modification. This would allow for the tuning of polymer properties, such as solubility, cross-linking density, or the attachment of functional moieties.

The use of related compounds like 4-chloromethyl styrene (B11656) in the synthesis of functional polymers is well-established. asianpubs.orgresearchgate.net These polymers can be modified through nucleophilic substitution of the benzylic chlorine, demonstrating the utility of such functional groups in creating tailored materials. asianpubs.orgresearchgate.net

Theoretical and Computational Investigations of 3 Dichloromethyl Benzoyl Chloride

Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For 3-(Dichloromethyl)benzoyl chloride, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), would be employed to determine its molecular geometry and electronic properties. nih.gov

The optimized molecular structure would reveal key bond lengths, bond angles, and dihedral angles. The presence of electronegative chlorine atoms on both the benzoyl and methyl groups significantly influences the electron distribution across the molecule.

Key predicted electronic properties include:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution. It is expected to show negative potential (red/yellow) around the oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the aromatic ring. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. nih.govmdpi.com For this compound, the LUMO is likely centered on the benzoyl chloride group and the aromatic ring, while the HOMO would be distributed across the benzene (B151609) ring. mdpi.com

A hypothetical table of NBO charges based on similar structures is presented below.

| Atom | Predicted Natural Charge (e) |

| C (carbonyl) | +0.4 to +0.6 |

| O (carbonyl) | -0.5 to -0.7 |

| Cl (acyl) | -0.2 to -0.4 |

| C (methyl) | +0.1 to +0.3 |

| Cl (methyl) | -0.1 to -0.3 |

| Aromatic C's | Variable (-0.2 to +0.2) |

| Aromatic H's | +0.1 to +0.2 |

| Note: This interactive table contains representative data based on general principles of computational chemistry for similar functional groups. |

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of this compound and mapping out potential reaction pathways. The electronic structure data from DFT calculations forms the basis for these predictions.

Reactivity Indices: Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. nih.gov The high electrophilicity expected for the carbonyl carbon of the benzoyl chloride group makes it a prime target for nucleophilic attack, a common reaction for acyl chlorides.

Reaction Pathway Modeling: Transition state theory combined with DFT can be used to model specific reactions. For instance, the hydrolysis of the acyl chloride group or nucleophilic substitution reactions at the dichloromethyl group can be computationally explored. By locating the transition state structures and calculating their energies, the activation barriers for different pathways can be determined, predicting the most favorable reaction products.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule arises from the rotation around the single bonds connecting the dichloromethyl and carbonyl chloride groups to the aromatic ring.

Conformational Analysis: A potential energy surface scan can be performed by systematically rotating these bonds to identify the most stable conformers (energy minima) and the transition states between them. This analysis helps understand the molecule's preferred shapes and the energy required to change between them.

Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic picture of the molecule's behavior over time at a given temperature. By simulating the movements of all atoms, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent). This is particularly useful for understanding how the molecule's shape might change during a chemical reaction.

Spectroscopic Property Prediction and Interpretation for Structural Elucidation

Computational chemistry can accurately predict various spectroscopic properties, which is crucial for confirming the molecule's structure and interpreting experimental spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be computationally generated. This theoretical spectrum can be compared with an experimental one to assign specific peaks to the corresponding vibrational modes (e.g., C=O stretch, C-Cl stretch, aromatic C-H bends). For example, a strong absorption band characteristic of the C=O stretching in acyl chlorides would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectroscopy. These predictions are based on the calculated magnetic shielding around each nucleus. Comparing the predicted and experimental NMR spectra helps in the unambiguous assignment of signals to specific atoms in the molecule, which is essential for structural elucidation.

Below is a table of predicted versus hypothetical experimental spectroscopic data.

| Spectroscopic Data | Predicted Value (Computational) | Hypothetical Experimental Value |

| IR Spectroscopy | ||

| Carbonyl (C=O) Stretch | ~1780-1800 cm⁻¹ | ~1790 cm⁻¹ |

| C-Cl Stretch (acyl) | ~850-950 cm⁻¹ | ~900 cm⁻¹ |

| C-Cl Stretch (methyl) | ~700-800 cm⁻¹ | ~750 cm⁻¹ |

| ¹³C NMR Spectroscopy | ||

| Carbonyl Carbon | ~168-172 ppm | ~170 ppm |

| Dichloromethyl Carbon | ~75-85 ppm | ~80 ppm |

| Aromatic Carbons | ~125-140 ppm | ~128-138 ppm |

| ¹H NMR Spectroscopy | ||

| Dichloromethyl Proton | ~6.5-7.0 ppm | ~6.8 ppm |

| Aromatic Protons | ~7.5-8.2 ppm | ~7.6-8.1 ppm |

| Note: This interactive table contains representative data based on general principles and comparison with similar compounds like benzoyl chloride and benzal chloride. nih.govresearchgate.net |

Advanced Analytical Methodologies for 3 Dichloromethyl Benzoyl Chloride in Research Contexts

Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., GC-MS, LC-MS/MS)

Chromatographic methods coupled with mass spectrometry are indispensable for the analysis of 3-(Dichloromethyl)benzoyl chloride, offering high-resolution separation and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is amenable to GC-MS analysis. This technique is particularly useful for separating it from other volatile components in a reaction mixture. In a typical GC-MS analysis, the compound would be separated on a capillary column, often with a non-polar or medium-polarity stationary phase. The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. The high reactivity of acyl chlorides can sometimes pose a challenge, potentially requiring rapid analysis or in-situ derivatization to prevent degradation on the column. americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or when analyzing complex biological or environmental samples, LC-MS/MS is the method of choice. chromatographyonline.comnih.gov Reversed-phase HPLC can separate this compound and related compounds based on their polarity. oup.com Coupling this with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification through multiple reaction monitoring (MRM). nih.gov This is crucial for trace-level detection and for distinguishing the analyte from isobaric interferences. nih.gov The use of advanced LC systems can sometimes be hindered by the reactivity of metal-sensitive analytes, which may require specialized column hardware to prevent non-specific adsorption and improve peak shape. nih.gov

Table 1: Illustrative Chromatographic Conditions for Acyl Chloride Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | - | Gradient of water with 0.1% formic acid and acetonitrile |

| Carrier Gas | Helium | - |

| Injection Mode | Split/Splitless | Autosampler |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode |

| Detection | Mass Spectrometer (Scan or SIM mode) | Triple Quadrupole Mass Spectrometer (MRM mode) |

Spectroscopic Techniques for Advanced Structural Characterization (beyond basic identification)

Beyond simple identification, advanced spectroscopic techniques are employed to gain a deeper understanding of the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information about the aromatic and dichloromethyl protons. The protons on the benzene (B151609) ring would appear as a complex multiplet in the aromatic region (typically δ 7.2-8.2 ppm). The single proton of the dichloromethyl group (-CHCl₂) would likely appear as a singlet further downfield due to the electron-withdrawing effect of the two chlorine atoms and the adjacent benzoyl group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acyl chloride is particularly characteristic, appearing significantly deshielded (around 160-180 ppm). ucalgary.ca The carbon of the dichloromethyl group would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the key functional groups in this compound. researchgate.net The most prominent and diagnostic absorption would be the strong C=O stretching vibration of the acyl chloride, which typically appears at a high frequency (around 1800 cm⁻¹). ucalgary.ca The exact position can be influenced by the electronic effects of the dichloromethyl substituent. Other characteristic bands would include C-Cl stretching vibrations and aromatic C-H and C=C stretching and bending modes. researchgate.net In-situ IR techniques, such as ReactIR, can be used to monitor the formation and consumption of the acyl chloride in real-time during a reaction. mt.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Aromatic protons | δ 7.2-8.2 ppm (multiplet) |

| Dichloromethyl proton (-CHCl₂) | δ 6.5-7.5 ppm (singlet) (estimated) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 160-180 ppm |

| Dichloromethyl carbon (-CHCl₂) | δ 60-80 ppm (estimated) | |

| Aromatic carbons | δ 120-140 ppm | |

| FTIR | C=O stretch (acyl chloride) | ~1800 cm⁻¹ |

| C-Cl stretch | 650-850 cm⁻¹ | |

| Aromatic C=C stretch | ~1600 cm⁻¹ |

Development of Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. libretexts.orgsigmaaldrich.com For this compound, derivatization can be employed to enhance its stability, improve its chromatographic behavior, or increase its detectability, particularly at trace levels.

Given its reactive acyl chloride group, this compound can readily react with various nucleophiles to form more stable derivatives. americanpharmaceuticalreview.com For instance, reaction with an alcohol like methanol (B129727) in the presence of a base would yield the corresponding methyl ester. researchgate.net This ester derivative would be less reactive and could be more easily analyzed by GC-MS without the risk of degradation. Similarly, reaction with an amine would produce a stable amide derivative.

These derivatization reactions can be tailored to introduce specific functionalities that enhance detection. For example, using a derivatizing agent that contains a fluorescent tag would allow for highly sensitive detection by HPLC with fluorescence detection.

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

Accurate quantification of this compound is essential for monitoring reaction progress, determining reaction yields, and ensuring the quality of subsequent products.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common and reliable method for the quantitative analysis of benzoyl chloride derivatives. akjournals.com A calibration curve is constructed using standards of known concentration. By measuring the peak area of the analyte in a sample, its concentration can be accurately determined. For complex mixtures, the specificity of LC-MS/MS in MRM mode provides superior quantitative accuracy. nih.gov

In-situ Spectroscopy: Techniques like in-situ FTIR (ReactIR) allow for the real-time monitoring of reaction components directly in the reaction vessel without the need for sampling. mt.com By tracking the characteristic infrared absorption band of the C=O group of this compound, its formation or consumption can be monitored continuously. This provides valuable kinetic data and allows for precise determination of reaction endpoints, which is crucial for optimizing reaction conditions and maximizing yield. mt.com

Future Research Directions and Unexplored Reactivity of 3 Dichloromethyl Benzoyl Chloride

Discovery of Novel Catalytic Transformations

The reactivity of 3-(dichloromethyl)benzoyl chloride can be significantly expanded through the discovery and application of novel catalytic systems. While traditional reactions of benzoyl chlorides are well-documented, future research could focus on transformations that selectively target either the acyl chloride or the dichloromethyl moiety, or that utilize both in tandem reactions.

Research into catalytic systems for related dichlorobenzoyl chlorides provides a roadmap for future investigations. For instance, phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) have proven effective in the cyanation of 2,3-dichlorobenzoyl chloride. researchgate.net Similarly, quaternary alkylphosphonium salts have been patented for their catalytic role in the synthesis of 3,5-dichlorobenzoyl chloride, where they reduce reaction temperatures and increase yields. google.com Future work could explore analogous catalytic systems to mediate new transformations for this compound.

Prospective areas of catalytic research include:

Selective Activation: Developing catalysts that can selectively activate the C-Cl bonds of the dichloromethyl group without affecting the benzoyl chloride. This could involve transition-metal catalysts known for C-H activation or dehalogenation, paving the way for cross-coupling reactions or direct functionalization at the benzylic position.

Hybrid and Dual Catalysis: Investigating hybrid catalysts or dual catalytic systems that can orchestrate cascade reactions. For example, a Lewis acid could activate the benzoyl chloride for nucleophilic attack, while a second catalyst engages the dichloromethyl group in a subsequent transformation, allowing for the rapid construction of complex molecules from a single precursor.

Novel Chlorinating Reagents: While traditional syntheses of acyl chlorides often employ reagents like thionyl chloride or phosgene, future research could explore catalytic methods using greener and safer chlorinating agents. google.comwikipedia.org

Integration into Flow Chemistry Systems

The integration of synthetic processes involving this compound into continuous flow chemistry systems represents a significant leap forward in terms of safety, efficiency, and scalability. nih.gov Acid chlorides are highly reactive and susceptible to hydrolysis, making their on-demand production and immediate use in a continuous stream highly advantageous. justia.com

Recent advancements have demonstrated the successful application of flow chemistry to reactions involving acid chlorides:

Enhanced Safety and Control: Flow microreactors offer superior heat and mass transfer, allowing for precise control over highly exothermic reactions, such as those involving organometallic reagents with benzoyl chloride. researchgate.net This enhanced control minimizes the formation of byproducts and improves safety, which is crucial when handling reactive intermediates. researchgate.net

Catalyst-Free Syntheses: Efficient, catalyst-free condensations of acid chlorides with alcohols have been developed in continuous flow systems, achieving excellent conversions in very short reaction times (5–7 minutes). rsc.org Applying this to this compound could enable the rapid and clean synthesis of a library of corresponding esters.

Multi-Step Sequential Synthesis: Flow chemistry is ideally suited for multi-step syntheses where the product of one reaction is directly fed into the next reactor. This has been demonstrated in the synthesis of APIs like diazepam and rufinamide, which involve acyl chloride intermediates. uc.pt A flow setup could facilitate the synthesis of a derivative from this compound, followed by an in-line purification or a subsequent reaction targeting the dichloromethyl group. uc.pt

Future research should focus on developing optimized flow protocols for reactions with this compound, potentially coupling its synthesis and subsequent derivatization into a single, uninterrupted process. justia.comresearchgate.net

Exploration of Sustainable and Green Synthesis Routes

Adopting green chemistry principles is paramount for the future of chemical manufacturing. Research into the synthesis and derivatization of this compound should prioritize sustainability by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and catalysts.

Key directions for green synthesis include:

Solvent-Free and Alternative Solvents: The development of solvent-free reaction conditions is a primary goal of green chemistry. dntb.gov.ua Where solvents are necessary, the use of greener alternatives, such as polyethylene (B3416737) glycol (PEG), which can also act as a recyclable catalyst for reactions like N-benzoylation, should be explored. ijirset.com

Catalytic over Stoichiometric Reagents: Shifting from stoichiometric reagents, such as those used in classical chlorination methods, to catalytic processes can significantly reduce waste. google.com For example, developing catalytic methods for the synthesis of the benzoyl chloride moiety from the corresponding carboxylic acid using non-toxic and recyclable catalysts would be a significant advancement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. Cascade or one-pot reactions starting from this compound, where both functional groups are utilized sequentially, would improve atom economy.

Renewable Feedstocks: A long-term vision involves the production of aromatic building blocks from renewable sources like biomass and waste materials, which could eventually provide sustainable pathways to precursors for compounds like this compound. rsc.org

Design and Synthesis of Advanced Chemical Derivatives

The dual reactivity of this compound makes it an exceptionally valuable intermediate for synthesizing advanced chemical derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science. nih.gov

The benzoyl chloride group is a classic precursor for esters and amides, while the dichloromethyl group can be hydrolyzed to an aldehyde, which is a versatile functional handle for a wide array of transformations. This opens up possibilities for creating diverse molecular scaffolds.

Future research in this area could target:

Bioactive Heterocycles: Many biologically active compounds are heterocycles. dntb.gov.uamdpi.compageplace.de The aldehyde derived from the dichloromethyl group can be used in condensation reactions with various dinucleophiles to construct heterocyclic rings, such as benzodiazepines, benzoxazinones, or quinoxalines. uc.pt The synthesis of isoquinoline (B145761) derivatives from 3-chlorobenzyl chloride for therapeutic applications highlights the potential of such halogenated benzyl (B1604629) precursors. environmentclearance.nic.in

Pharmaceutical and Agrochemical Scaffolds: The compound can be used to synthesize derivatives for biological screening. For example, reactions with amines or amino acids could yield novel amides, while the dichloromethyl group could be converted to other functionalities to explore structure-activity relationships. Derivatives of 3,5-dichlorobenzoyl chloride are known intermediates for herbicides and pharmaceuticals, suggesting a similar potential for its 3-(dichloromethyl) analogue. google.com

Polymer and Materials Science: The benzoyl chloride functionality can be used to incorporate the molecule into polymers, while the dichloromethyl group offers a site for subsequent cross-linking or functionalization.

Computational Design of Targeted Reactivity Pathways

Computational chemistry provides powerful tools for predicting and understanding the reactivity of complex molecules, thereby guiding experimental design and accelerating discovery. Applying these methods to this compound can offer deep insights into its behavior and help design selective reaction pathways.

Areas for computational investigation include:

Reactivity Prediction: Density Functional Theory (DFT) and other ab initio methods can be used to model the electronic structure of this compound. researchgate.net This allows for the calculation of properties like electrostatic potential on the carbonyl carbon and the benzylic carbon, predicting which site is more susceptible to nucleophilic attack under different conditions. Such studies have been performed on substituted benzyl halides and benzoyl chlorides, correlating computational results with experimental reaction rates. researchgate.netresearchgate.netdocumentsdelivered.com

Mechanism Elucidation: Computational modeling can elucidate the transition states and reaction pathways for various transformations. For example, it can help determine whether a substitution reaction proceeds via an S_N1 or S_N2 mechanism and how the electronic properties of the dichloromethyl group influence the energy barriers of these pathways. researchgate.net

Catalyst Design: Computational screening can be employed to identify promising catalysts for specific transformations. By modeling the interaction between the substrate and potential catalysts, researchers can predict catalytic activity and selectivity, thus narrowing down the experimental search for optimal catalysts.

By combining computational predictions with empirical studies, researchers can develop a comprehensive understanding of the reactivity of this compound and strategically design synthetic routes to novel and valuable chemical entities.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(Dichloromethyl)benzoyl chloride, and how do reaction conditions influence yield?

- Methodology :

- Chlorination of Precursors : A common approach involves chlorinating a benzoyl chloride precursor. For example, thionyl chloride (SOCl₂) or α,α-dichloromethyl methyl ether can act as chlorinating agents under reflux conditions in solvents like carbon tetrachloride (CCl₄) .

- Substituent Control : The position and reactivity of the dichloromethyl group require precise stoichiometry to avoid over-chlorination. Reaction temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to suppress side reactions like hydrolysis .

- Yield Optimization : Purification via distillation (bp 149–150°C at 20 mmHg) or column chromatography is recommended .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- Key Techniques :

- NMR : ¹H and ¹³C NMR identify chlorine substituents and confirm the acyl chloride functional group (C=O at ~170 ppm in ¹³C NMR) .

- LC-MS : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) detects impurities and quantifies purity (>99% with optimized gradients) .

- Boiling Point/Refractive Index : Physical properties (e.g., bp 149–150°C, d 1.33 g/cm³) corroborate structural integrity .

Q. How does the dichloromethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Mechanistic Insight :

- The electron-withdrawing dichloromethyl group increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance may reduce reactivity compared to simpler benzoyl chlorides (e.g., unsubstituted benzoyl chloride) .

- Base Selection : Pyridine or triethylamine neutralizes HCl byproducts, preventing side reactions like Friedel-Crafts acylation .

Advanced Research Questions

Q. How can conflicting data on reaction yields for dichloromethyl-substituted benzoyl chlorides be resolved?

- Contradiction Analysis :

- Case Study : Discrepancies in yields (e.g., 50–80% in similar syntheses) may arise from trace moisture or solvent purity. For example, reports 80% yield using α,α-dichloromethyl methyl ether under anhydrous conditions, while notes lower yields (60–70%) without rigorous drying .

- Mitigation : Use Karl Fischer titration to verify solvent dryness and monitor reactions via in situ FTIR for real-time acyl chloride formation .

Q. What strategies optimize the use of this compound in peptide derivatization for mass spectrometry?

- Advanced Application :

- Derivatization Protocol : React with primary amines (e.g., lysine residues) in peptides at pH 8–9 (borate buffer), followed by quenching with excess water. Use isotope-labeled benzoyl chloride (e.g., ¹³C) as an internal standard for quantification .

- LC-MS/MS Optimization : Employ a C18 column with 0.1% formic acid in acetonitrile/water gradients. Limit of detection (LOD) for acylated peptides can reach 0.03–0.2 nM .

Q. How do steric and electronic effects of the dichloromethyl group impact regioselectivity in Friedel-Crafts acylation?

- Mechanistic Study :

- Steric Effects : The dichloromethyl group directs electrophilic attack to para positions in aromatic substrates due to steric hindrance at the ortho position .

- Electronic Effects : Electron-withdrawing Cl substituents deactivate the benzene ring, requiring stronger Lewis acids (e.g., AlCl₃) and elevated temperatures (80–100°C) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Risk Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.